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molecular formula C10H18N2O3 B8798285 tert-Butyl (2-oxopiperidin-1-yl)carbamate CAS No. 1123192-34-6

tert-Butyl (2-oxopiperidin-1-yl)carbamate

Cat. No. B8798285
M. Wt: 214.26 g/mol
InChI Key: DENDVUHBILWVFL-UHFFFAOYSA-N
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Patent
US07935815B2

Procedure details

Potassium tert-butoxide (850 mg) was added to a solution of the carbazide compound (2.03 g) in THF (30 ml) under ice-cooling. The reaction solution was stirred at the same temperature for 30 minutes and at room temperature for further 1.5 hours. Ethyl acetate and water were added to the reaction solution, and the organic layer was separated. The organic layer was sequentially washed with water and brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 907 mg of the title compound. The property values of the compound are as follows.
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-:4])[CH3:3].[K+].NN[C:9]([NH:11][NH2:12])=[O:10].C([O:16][CH2:17][CH3:18])(=O)C.O.[CH2:20]1[CH2:24]OC[CH2:21]1>>[O:16]=[C:17]1[CH2:18][CH2:24][CH2:20][CH2:21][N:12]1[NH:11][C:9](=[O:10])[O:4][C:2]([CH3:5])([CH3:3])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.03 g
Type
reactant
Smiles
NNC(=O)NN
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at the same temperature for 30 minutes and at room temperature for further 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1N(CCCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 907 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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